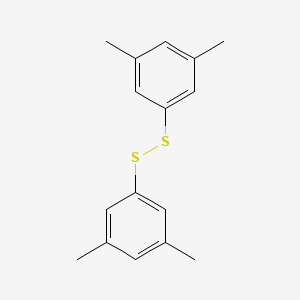
Disulfide, bis(3,5-dimethylphenyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disulfide, bis(3,5-dimethylphenyl) is an organic compound with the molecular formula C16H18S2 and a molecular weight of 274.44 g/mol . . This compound is characterized by the presence of two 3,5-dimethylphenyl groups connected by a disulfide bond.
Preparation Methods
The synthesis of disulfide, bis(3,5-dimethylphenyl) can be achieved through various methods. One common synthetic route involves the oxidative polymerization of 3,5-dimethylphenyl sulfide in the presence of an oxidizing agent . Another method includes the reaction of 3,5-dimethylphenyl thiol with a suitable oxidizing agent to form the disulfide bond . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Disulfide, bis(3,5-dimethylphenyl) undergoes several types of chemical reactions, including:
Reduction: The disulfide bond can be reduced to form the corresponding thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or iodine, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Disulfide, bis(3,5-dimethylphenyl) has several applications in scientific research:
Biology: The compound’s disulfide bond can be utilized in studies involving redox reactions and thiol-disulfide exchange processes.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the context of its redox properties.
Industry: It is used in the production of specialty polymers and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of disulfide, bis(3,5-dimethylphenyl) primarily involves its ability to undergo redox reactions. The disulfide bond can be cleaved to form thiol groups, which can participate in various biochemical processes. In the presence of oxidizing agents, the compound can form sulfonium cations, which can further react to form polymers . The molecular targets and pathways involved in these reactions depend on the specific context and conditions.
Comparison with Similar Compounds
Disulfide, bis(3,5-dimethylphenyl) can be compared with other disulfide compounds, such as:
Disulfide, bis(4-methylphenyl): Similar structure but with different substitution patterns on the aromatic ring.
Disulfide, bis(2,4-dimethylphenyl): Another isomer with different substitution positions.
Disulfide, bis(2,6-dimethylphenyl): Similar to the 3,5-dimethyl derivative but with substitutions at the 2 and 6 positions.
The uniqueness of disulfide, bis(3,5-dimethylphenyl) lies in its specific substitution pattern, which influences its chemical reactivity and applications .
Properties
CAS No. |
65151-60-2 |
|---|---|
Molecular Formula |
C16H18S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-[(3,5-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-5-12(2)8-15(7-11)17-18-16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 |
InChI Key |
IRDMKAMOSXNGFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)SSC2=CC(=CC(=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B13774001.png)
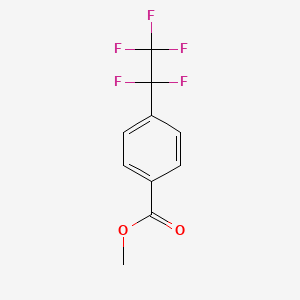

![9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine](/img/structure/B13774033.png)
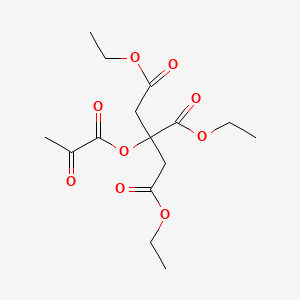
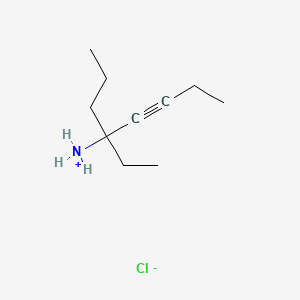
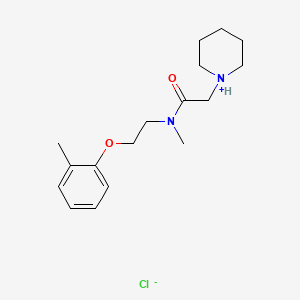
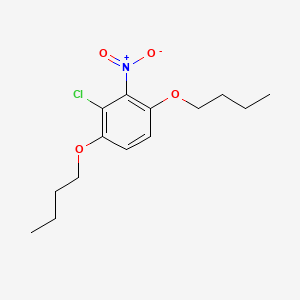
![(2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III)](/img/structure/B13774046.png)

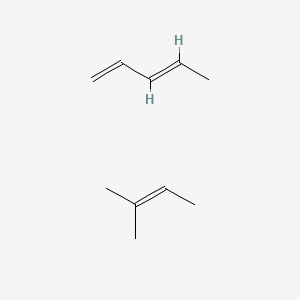
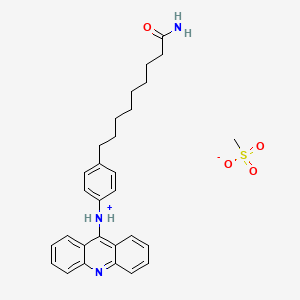
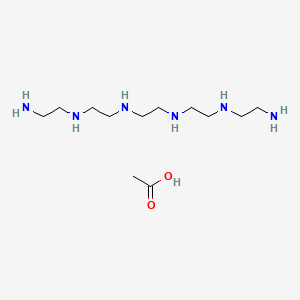
![Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--water (1/2/2)](/img/structure/B13774076.png)
